molecular formula C15H11BrF3NO B5117812 N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide

N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide

Cat. No.: B5117812
M. Wt: 358.15 g/mol
InChI Key: BGTAFWPEHRQHHF-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C15H11BrF3NO It is known for its unique structural features, which include a bromophenyl group, a phenylmethyl group, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide typically involves the condensation of 4-bromobenzylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide is unique due to the presence of both the bromophenyl and phenylmethyl groups, which confer distinct chemical and biological properties. Its trifluoroacetamide moiety also contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO/c16-12-8-6-11(7-9-12)13(10-4-2-1-3-5-10)20-14(21)15(17,18)19/h1-9,13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTAFWPEHRQHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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